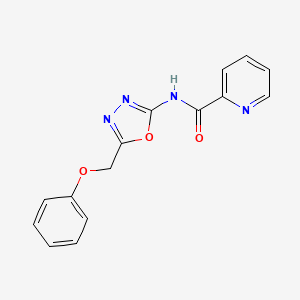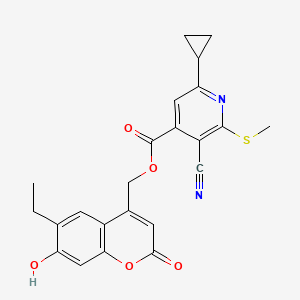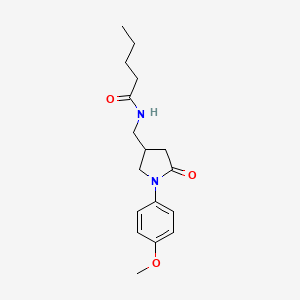
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide” is a chemical compound with the linear formula C18H28N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is a simplified derivative of Albendazole and has shown anthelmintic properties against the nematode Toxocara canis .
Molecular Structure Analysis
The compound has a linear formula of C18H28N2O3 . Unfortunately, detailed molecular structure analysis is not available in the retrieved sources.Physical and Chemical Properties Analysis
The compound has a linear formula of C18H28N2O3 . Unfortunately, detailed physical and chemical properties analysis is not available in the retrieved sources.Applications De Recherche Scientifique
Chemical Synthesis and Modification
- In a study focused on the Beckmann rearrangement of cycloalkanone oximes, derivatives similar to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide were synthesized, showcasing the compound's versatility in chemical transformations. The synthesized amides were further converted to acids and esters, indicating the compound's potential as a precursor for various organic synthesis pathways (Savel'ev, Tikhonov, & Rybalova, 2016).
Pharmacological Applications
- N-(4-Methoxyphenyl)pentanamide, a derivative of the compound, was investigated for its anthelmintic properties against Toxocara canis, a parasitic roundworm. This study highlighted the compound's efficacy in inhibiting parasite viability in a concentration-dependent manner while exhibiting lower cytotoxicity compared to traditional anthelmintic drugs. It also demonstrated an excellent drug-likeness profile, suggesting its potential as a novel anthelmintic agent (Silva et al., 2022).
Analytical and Diagnostic Applications
- Research involving the electrochemical microsensor design for in vivo monitoring of H2O2 in Parkinson's disease mouse brains utilized derivatives of a similar compound. These derivatives served as probes for H2O2, enabling real-time tracking of reactive oxygen species in the brain, which is crucial for understanding oxidative stress-related neurodegenerative disorders (Luo et al., 2022).
Anticancer Research
- In another study, derivatives of this compound were explored for their potential as inhibitors of tumor growth. Specifically, the research focused on the synthesis and pharmacological evaluation of these compounds in models of hormone-dependent cancers, suggesting the compound's relevance in developing new cancer therapeutics (Hartmann & Batzl, 1986).
Orientations Futures
The results of a study demonstrate that the molecular simplification of Albendazole to give “N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide” may be an important pipeline in the discovery of novel anthelmintic agents . Infections caused by parasitic helminths have enormous health, social, and economic impacts worldwide. The treatment and control of these diseases have been dependent on a limited set of drugs, many of which have become less effective, necessitating the search for novel anthelmintic agents .
Mécanisme D'action
Target of Action
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide has been identified as a potential inhibitor of EGFR and VEGFR-2 . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
The compound this compound interacts with its targets (EGFR and VEGFR-2) in a manner that inhibits their function . This interaction and the resulting changes can lead to the inhibition of cancer cell proliferation and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by EGFR and VEGFR-2 . These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting these receptors, the compound can disrupt these pathways and their downstream effects, potentially leading to the inhibition of cancer progression .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, and drug-likeness models . The compound demonstrated an excellent drug-likeness profile and met the ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements without a single instance of Lipinski’s rule of five violations . These properties suggest that the compound may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR and VEGFR-2 function, disruption of cell proliferation and survival pathways, and potential inhibition of cancer progression .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds have been evaluated for their potential as inhibitors of EGFR and VEGFR-2, key enzymes involved in cell signaling .
Cellular Effects
It has been shown that similar compounds can affect the viability of parasites in a time- and concentration-dependent manner .
Molecular Mechanism
Similar compounds have been shown to interact with target proteins in a manner that varies with the specific molecule .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to affect the viability of parasites in a time- and concentration-dependent manner .
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-4-5-16(20)18-11-13-10-17(21)19(12-13)14-6-8-15(22-2)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSGLXFTKNKRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B2698995.png)
![N-[2-(6-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2698996.png)
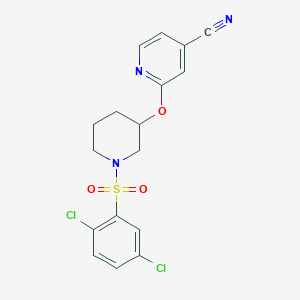
![1-methyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide](/img/structure/B2699000.png)
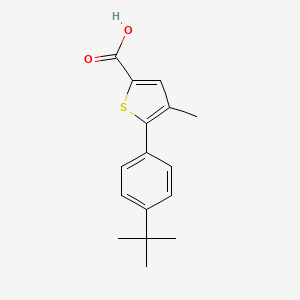
![1-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE](/img/structure/B2699006.png)
![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2699007.png)
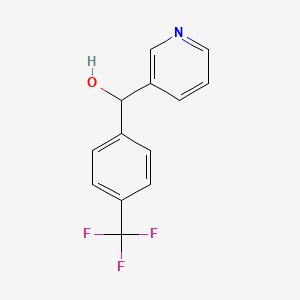

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)
